2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of triazolopyridine derivatives.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2S2/c9-16(13,14)6-5-15-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUBCYKPMJEYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCCS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride typically involves the reaction of triazolopyridine derivatives with ethanesulfonyl fluoride. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds .
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and receptors by binding to their active sites, thereby blocking their function . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride include other triazolopyridine derivatives such as:
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Known for its structural and spectroscopic properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its antiviral activity.
1,2,4-Triazolo[4,3-a]pyrazine: Evaluated for its kinase inhibitory activities.
Biological Activity
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring fused with a pyridine moiety and a sulfonyl fluoride group. Its molecular formula is , and it possesses unique chemical properties that influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride. The findings suggested that these compounds demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through caspase activation .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression. The inhibition assays demonstrated that it could effectively reduce the activity of these kinases in a dose-dependent manner .
The biological activity of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is primarily attributed to its interaction with cellular targets:
- Binding Affinity : The sulfonyl fluoride group enhances binding affinity to target proteins.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial effects of various triazole derivatives against clinical isolates of bacteria. The results indicated that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
